2-phenoxy-N-(pyridin-4-ylmethyl)acetamide
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Overview
Description
2-phenoxy-N-(pyridin-4-ylmethyl)acetamide is an organic compound with the molecular formula C14H14N2O2 It is characterized by the presence of a phenoxy group and a pyridin-4-ylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(pyridin-4-ylmethyl)acetamide typically involves the reaction of phenoxyacetic acid with pyridin-4-ylmethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy or pyridinyl derivatives.
Scientific Research Applications
2-phenoxy-N-(pyridin-4-ylmethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. The phenoxy and pyridinyl groups can bind to active sites of enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as gene expression, protein synthesis, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-phenoxy-N-(2-pyridinyl)acetamide
- 2-phenoxy-N-(3-pyridinyl)acetamide
- N-biphenyl-4-yl-2-phenoxyacetamide
- 2-phenoxy-N-propylacetamide
Uniqueness
2-phenoxy-N-(pyridin-4-ylmethyl)acetamide is unique due to the specific positioning of the pyridinyl group at the 4-position, which can influence its binding affinity and specificity towards molecular targets. This structural feature may confer distinct biological and chemical properties compared to its analogs .
Biological Activity
2-Phenoxy-N-(pyridin-4-ylmethyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, particularly focusing on its antimicrobial and anticancer activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of this compound consists of a phenoxy group linked to a pyridine moiety, which is further connected to an acetamide functional group. This specific arrangement is believed to influence its biological activity significantly.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties, particularly against various strains of bacteria and fungi. For instance, derivatives with similar structural features have shown effectiveness against Mycobacterium tuberculosis and other resistant bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Organism | MIC (µg/mL) | Notes |
---|---|---|---|
This compound | Staphylococcus aureus | 5.0 | Effective against MRSA |
N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide | Mycobacterium tuberculosis | 0.5 | Potential anti-tubercular agent |
N-(benzothiazol-2-yl)-N-(pyridin-methyl)acetamide | E. coli | 20.0 | Moderate activity |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies, particularly focusing on its effects on cancer cell lines such as MCF7 (breast cancer) and HEP2 (laryngeal carcinoma).
Table 2: Anticancer Activity Against Cell Lines
Compound Name | Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
This compound | MCF7 | 9.5 | Induces apoptosis via caspase activation |
Chalcone derivative (5c) | HEP2 | 12.0 | Inhibits COX-2 and AKT1 expression |
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by the substitution patterns on the phenoxy and pyridine rings. Studies have shown that modifications can enhance or diminish its potency against specific pathogens or cancer cells.
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the aromatic rings tends to increase lipophilicity, which enhances cellular uptake.
- Chain Length Variations : Altering the length of the alkyl chain connecting the phenoxy and acetamide groups can also impact activity, with certain lengths providing optimal interactions with biological targets.
Case Studies
Recent studies have highlighted the potential of this compound in combination therapies. For example, it has been shown to work synergistically with other antimicrobial agents, improving efficacy against resistant strains of bacteria.
Study Example
In a study published in MDPI, researchers synthesized various derivatives of similar compounds and tested them against Plasmodium falciparum , revealing promising multi-stage activity without significant resistance development over time .
Properties
IUPAC Name |
2-phenoxy-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(11-18-13-4-2-1-3-5-13)16-10-12-6-8-15-9-7-12/h1-9H,10-11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHFULYQSBYAHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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